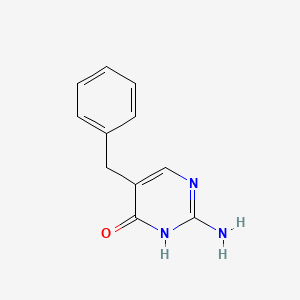

2-Amino-5-benzyl-4-hydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-benzyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-7-9(10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPWGXPLAZQYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606587 | |

| Record name | 2-Amino-5-benzylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873409-32-6 | |

| Record name | 2-Amino-5-benzylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Benzyl 4 Hydroxypyrimidine

Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of 2-amino-5-benzyl-4-hydroxypyrimidine, these reactions are crucial for creating new analogues with altered reactivity and biological profiles.

The primary amino group and the hydroxyl group are the main sites for such interconversions. For instance, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate subsequent nucleophilic substitution reactions. This activation strategy opens avenues for introducing a variety of substituents at the C4 position. Similarly, the amino group can be transformed into other nitrogen-containing functionalities. While direct oxidation or reduction of the pyrimidine (B1678525) core is less common, the peripheral functional groups offer ample opportunities for manipulation. imperial.ac.ukfiveable.mevanderbilt.edu

Substitution Reactions on the Pyrimidine Ring

Substitution reactions are a cornerstone of derivatization strategies for this compound, enabling the introduction of diverse substituents onto the pyrimidine core. These modifications can significantly impact the molecule's electronic properties, steric profile, and interaction with biological targets.

Amino Group Modifications

The 2-amino group is a key site for modification. It can readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For example, reaction with benzoyl chloride can yield N-(5-benzyl-4-hydroxy-pyrimidin-2-yl)benzamide. nih.govnih.gov Reductive N-alkylation with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another common strategy to introduce alkyl groups to the amino function. google.com Furthermore, the amino group can be involved in condensation reactions or serve as a nucleophile in substitution reactions to introduce more complex moieties. google.com

Hydroxyl Group Modifications

The 4-hydroxyl group, existing in tautomeric equilibrium with its keto form (a pyrimidone), can be selectively modified. O-acylation and O-sulfonylation are common transformations. rsc.org The formation of O-acyl derivatives is often promoted by using acyl halides with significant steric bulk. rsc.org O-alkylation, through reactions with alkyl halides in the presence of a base, is another facile modification to introduce ether linkages. researchgate.net These modifications not only alter the hydrogen bonding capacity of the molecule but can also serve as a protecting group strategy during multi-step syntheses.

Cyclization Reactions Leading to Fused Pyrimidine Systems

The inherent reactivity of the functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of fused pyrimidine systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for enhanced biological activity.

A prominent example is the construction of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.govmdpi.comresearchgate.netresearchgate.net This can be achieved through a multi-step sequence starting with the aminopyrimidine. For instance, reaction with a suitable one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can lead to the formation of an intermediate that, upon reaction with an amine and subsequent cyclization, yields the fused pyrimido[4,5-d]pyrimidine core. nih.gov The nature of the substituents on the final fused system can be controlled by the choice of the starting amine. These fused systems have been explored for various therapeutic applications, including as antiviral and anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies through Chemical Modification

The systematic chemical modification of this compound and the subsequent evaluation of the biological activity of the resulting analogues are crucial for establishing structure-activity relationships (SAR). SAR studies provide valuable insights into the molecular features required for a specific biological effect, guiding the design of more potent and selective compounds.

For instance, in the context of enzyme inhibition, the 2-amino group and the 4-hydroxyl group can form critical hydrogen bond interactions with the active site of a target protein. nih.gov Modification of these groups, such as acylation of the amino group or alkylation of the hydroxyl group, can probe the importance of these interactions. The nature and size of the substituent on the 2-amino nitrogen have been shown to influence the lipophilic interactions with flexible loops in enzyme active sites. nih.gov

Similarly, the substitution pattern on the benzyl (B1604629) ring can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule and affect its binding affinity. nih.govnih.gov The position and nature of these substituents are critical, as demonstrated in studies of related pyrimidine derivatives where specific substitution patterns on the benzyl ring led to enhanced inhibitory potency against various enzymes. nih.govmdpi.com

The exploration of fused pyrimidine systems derived from this scaffold has also yielded important SAR data. The type of fused ring system and the nature of the substituents on it can dramatically influence the biological activity profile, leading to potent and selective inhibitors of various kinases and other enzymes. nih.gov

The following table summarizes the types of modifications and their potential impact on the properties of this compound derivatives:

| Modification Site | Type of Modification | Potential Impact on Properties | Representative References |

| 2-Amino Group | Acylation, Alkylation | Altered hydrogen bonding, steric bulk, and lipophilicity | nih.govnih.govgoogle.com |

| 4-Hydroxyl Group | Acylation, Alkylation, Sulfonylation | Modified hydrogen bonding, introduction of leaving groups | rsc.orgresearchgate.net |

| Benzyl Moiety | Electrophilic Aromatic Substitution | Altered electronic properties and lipophilicity | researchgate.netnih.gov |

| Pyrimidine Core | Cyclization Reactions | Formation of rigid, fused systems with potentially enhanced activity | nih.govmdpi.comresearchgate.netresearchgate.netnih.gov |

Impact of Substituent Effects on Biological Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and the benzyl rings. These modifications can alter the molecule's steric, electronic, and lipophilic properties, which in turn affects its interaction with biological targets.

Research into related 2-aminopyrimidine (B69317) structures has provided valuable insights into these structure-activity relationships (SAR). For instance, studies on 5-substituted 2-amino-4,6-dihydroxypyrimidines have shown that the biological activity can be dramatically altered by modifying the pyrimidine core. In one study, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized and subsequently converted to their 2-amino-4,6-dichloropyrimidine (B145751) analogs. While the dihydroxypyrimidine precursors were found to be inactive, the corresponding dichloropyrimidines exhibited significant inhibitory activity against immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.gov This highlights the critical role of the substituents at the 4- and 6-positions of the pyrimidine ring in conferring biological activity. The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC50 of 2 µM. nih.gov

The following table details the inhibitory effects of various 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide production:

| Compound | Substituent at C5 | IC50 (µM) for NO Inhibition |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | -F | 2 |

| 2-Amino-4,6-dichloro-5-methylpyrimidine | -CH3 | 9 |

| 2-Amino-4,6-dichloro-5-ethylpyrimidine | -CH2CH3 | 15 |

| 2-Amino-4,6-dichloro-5-propylpyrimidine | -CH2CH2CH3 | 20 |

| 2-Amino-4,6-dichloro-5-isopropylpyrimidine | -CH(CH3)2 | 36 |

Data sourced from: nih.gov

Furthermore, the substitution pattern on the benzyl group at the C5 position is a critical determinant of biological activity. In a study on C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as Hsp90 inhibitors, various substituents on the benzyl ring were explored to understand their impact on antiproliferative activity. nih.gov The results indicated that the electronic nature and position of the substituents on the benzyl ring significantly influenced the inhibitory potency against Hsp90 and the antiproliferative activity against various cancer cell lines.

The table below presents the antiproliferative activity (GI50) of selected C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines against the NCI-60 panel of human cancer cell lines.

| Compound | Benzyl Ring Substituent | Mean GI50 (µM) against NCI-60 |

|---|---|---|

| Compound 6a | 4-methoxy-3,5-dimethyl | Submicromolar |

Data sourced from: nih.gov

Positional Isomerism and Activity Modulation

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, is a powerful strategy for fine-tuning the biological activity and selectivity of drug candidates. In the context of this compound, the location of the benzyl group and other substituents on the pyrimidine ring can lead to significant variations in the molecule's three-dimensional structure and its ability to interact with specific biological targets.

For example, relocating the benzyl group from the C5 position to the C6 position of the pyrimidine ring would result in a positional isomer with a distinct spatial arrangement of its substituents. This change could alter the molecule's binding affinity and efficacy at its target protein. Similarly, the relative positions of the amino and hydroxyl groups on the pyrimidine ring are crucial for establishing specific hydrogen bonding interactions within a receptor's binding pocket. The tautomeric forms that 4-hydroxypyrimidines can adopt also play a role, and the equilibrium between these forms can be influenced by the substitution pattern, further modulating biological activity.

While specific studies directly comparing the biological activities of positional isomers of this compound are not extensively documented in the available literature, the principles derived from related heterocyclic systems strongly suggest that this would be a fruitful area for further investigation. The strategic manipulation of substituent positions offers a rational approach to optimize the therapeutic potential of this class of compounds. nih.govresearchgate.net

Biological Activity Profiles and Molecular Mechanisms of 2 Amino 5 Benzyl 4 Hydroxypyrimidine Derivatives

Antiproliferative and Anticancer Research

The core structure of 2-amino-5-benzyl-4-hydroxypyrimidine has served as a valuable pharmacophore for designing novel anticancer agents. Researchers have synthesized and evaluated numerous analogues, revealing potent activities against various cancer cell lines through distinct molecular mechanisms, including the disruption of the cell cycle and the activation of programmed cell death. nih.govrsc.org

The cell division cycle is a meticulously regulated process, with cyclin-dependent kinases (CDKs) acting as key controllers. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govnih.gov Certain 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of CDKs. nih.gov For instance, the discovery of (4-pyrazolyl)-2-aminopyrimidines has led to a class of inhibitors with high potency and selectivity for CDK2, a critical regulator of the G1 to S phase transition in the cell cycle. nih.gov The inhibition of CDK2/cyclin E1 can halt tumor growth and proliferation. nih.gov While early efforts to develop CDK inhibitors faced challenges with selectivity, newer generations of pyrimidine-based compounds have shown improved profiles, displaying selectivity over other CDK isoforms like CDK1, CDK4, CDK6, CDK7, and CDK9. nih.gov This targeted inhibition of cell cycle regulators underscores a primary mechanism by which these compounds exert their antiproliferative effects.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this pathway in malignant cells. mdpi.com Studies on novel 2-amino-5-benzylthiazole derivatives, which share structural similarities with the pyrimidine (B1678525) core, have demonstrated a clear ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net

The mechanisms involved are multifaceted and target the core apoptotic machinery. rsc.org These compounds have been shown to induce the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are hallmark events in the execution phase of apoptosis. ukrbiochemjournal.org Furthermore, they can modulate the balance of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. rsc.orgukrbiochemjournal.org This is achieved by increasing the levels of pro-apoptotic proteins like Bim and decreasing the levels of anti-apoptotic proteins such as Bcl-2. rsc.orgukrbiochemjournal.org The activation of this intrinsic apoptotic pathway ultimately leads to DNA fragmentation and cell death, without the compounds needing to directly bind to or intercalate with DNA. ukrbiochemjournal.org

The antiproliferative and cytotoxic effects of this compound derivatives are rigorously evaluated in vitro using a variety of cellular assays against panels of cancer cell lines. mdpi.comnih.gov A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye-reduction assay, which measures cell viability and allows for the calculation of the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%. nih.gov Another frequently used technique is the ³H-thymidine incorporation assay, which measures the rate of DNA synthesis and, consequently, cell proliferation. mdpi.com

These assays are conducted on a diverse range of human cancer cell lines to assess the spectrum of activity. Commonly used lines include:

MCF-7: A human breast adenocarcinoma cell line. rsc.orgnih.gov

MDA-MB-231: A triple-negative human breast cancer cell line. mdpi.comnih.gov

HCT116: A human colorectal carcinoma cell line. mdpi.com

HepG2: A human liver cancer cell line. rsc.orgcytgen.com

A549: A human lung carcinoma cell line. rsc.org

HL-60 and K562: Human leukemia cell lines. ukrbiochemjournal.orgresearchgate.netcytgen.com

Results from these assays provide crucial data on the potency and selectivity of the compounds. For example, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which incorporate a related heterocyclic core, have demonstrated IC₅₀ values in the nanomolar range against HCT116 and MDA-MB-231 cells. mdpi.com Specifically, compound 7i from one study showed IC₅₀ concentrations of 31.6 nM and 35.8 nM in HCT116 and MDA-MB-231 cells, respectively. mdpi.com

Antiproliferative Activity of Selected Pyrimidine and Thienopyridine Derivatives

This table summarizes the in vitro antiproliferative activity (IC₅₀) of various derivatives against different human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ Value | Assay Method | Source |

|---|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 | 0.013 µM | MTT Assay | nih.gov |

| Thieno[2,3-d]pyrimidine | Compound 2 | MDA-MB-231 | 0.056 µM | MTT Assay | nih.gov |

| Thieno[2,3-b]pyridine (B153569) | Compound 7i | HCT116 | 31.6 nM | ³H-Thymidine | mdpi.com |

| Thieno[2,3-b]pyridine | Compound 7i | MDA-MB-231 | 35.8 nM | ³H-Thymidine | mdpi.com |

| Thieno[2,3-b]pyridine | Compound 5i | HCT116 & MDA-MB-231 | 120-130 nM | ³H-Thymidine | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | Compound 6a | NCI-60 Panel | Submicromolar (Mean GI₅₀) | Not Specified | nih.gov |

Anti-inflammatory Investigations

In addition to their anticancer potential, pyrimidine derivatives are recognized for their anti-inflammatory properties. nih.gov Their mechanism of action in this context often involves the modulation of key inflammatory mediators and enzymes that drive the inflammatory response.

Nitric oxide (NO) is a critical signaling molecule in the body, but its overproduction by the inducible nitric oxide synthase (iNOS) enzyme during an inflammatory response can lead to tissue damage. mdpi.comnih.gov Therefore, inhibiting excessive NO production is a key therapeutic strategy for inflammatory diseases. nih.gov

Several 5-substituted 2-aminopyrimidine derivatives have been shown to effectively suppress immune-activated NO production. nih.gov In studies using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, these compounds demonstrated a dose-dependent inhibition of NO release. nih.gov The Griess assay is the standard method used to quantify nitrite, a stable metabolite of NO, in cell culture supernatants to measure this inhibitory effect. nih.gov This ability to curtail NO production is a significant indicator of the anti-inflammatory potential of these compounds. nih.govmanchester.ac.uk

The anti-inflammatory effects of pyrimidine derivatives are also linked to their ability to inhibit pro-inflammatory enzymes, most notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

COX-2 Inhibition: The COX-2 enzyme is responsible for producing prostaglandins, which are key mediators of pain and inflammation. Unlike the constitutively expressed COX-1 isoform, COX-2 is induced at sites of inflammation, making it a selective target for anti-inflammatory drugs. nih.govmdpi.com Certain pyrimidine derivatives have shown potent and selective inhibition of COX-2 over COX-1, with activities comparable to established anti-inflammatory drugs like meloxicam. nih.govrsc.org This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.orgmdpi.com

iNOS Inhibition: As mentioned previously, iNOS is the enzyme responsible for the large-scale production of NO during inflammation. nih.govnih.gov The inhibition of NO production by pyrimidine derivatives is often a direct result of the suppression of iNOS enzyme activity or its expression at the protein level. nih.gov By targeting both COX-2 and iNOS, these compounds can effectively block two major pathways that perpetuate the inflammatory cascade. nih.govnih.gov

Anti-inflammatory Activity of Selected Pyrimidine and Related Derivatives

This table highlights the inhibitory activity of various derivatives against key pro-inflammatory targets.

| Compound Class | Target | Activity/Result | Source |

|---|---|---|---|

| 2-Amino-5-benzylpyrimidine-4,6-diol | Nitric Oxide Production | Potent inhibition in immune-activated cells | nih.gov |

| Pyrimidine Derivatives (L1, L2) | COX-2 | Selective inhibition, comparable to meloxicam | nih.gov |

| Benzimidazole-Coumarin Hybrids | iNOS | Moderate to good in vitro inhibition | nih.gov |

| Benzhydrylpiperazine Derivatives (9d) | COX-2 | IC₅₀ = 0.25 µM | rsc.org |

Antimicrobial Research (Antibacterial, Antiviral, Antifungal)

The pyrimidine scaffold, particularly derivatives of this compound, has been a fertile ground for the discovery of novel antimicrobial agents. Researchers have explored modifications of this core structure to develop compounds with activity against a wide range of pathogenic microbes, including bacteria, viruses, and fungi.

Thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral capabilities. mdpi.com Among these, compounds featuring an amino-indane or tetrahydronaphthalene substitution showed notable activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Specifically, derivatives with a cyclopropylamino group and an aminoindane moiety demonstrated significant efficacy against HCoV-229E. mdpi.com

In the realm of antibacterial research, 2,4-diamino-5-benzylpyrimidine derivatives have shown considerable promise. Lipophilic analogues of trimethoprim (B1683648), specifically those with 3,5-dialkyl-4-hydroxy substituents on the benzyl (B1604629) ring, are significantly more potent against Neisseria gonorrhoeae than trimethoprim itself. nih.gov Further modifications, such as the introduction of alkenyl groups, have led to compounds with high in vitro activity against anaerobic bacteria like Bacteroides species and Fusobacterium, in some cases exceeding the efficacy of metronidazole. nih.gov A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines also demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org

Antifungal research has also benefited from the versatility of the pyrimidine core. mdpi.com Novel pyrimidine derivatives have been designed and synthesized, showing good activity against various phytopathogenic fungi. mdpi.com For instance, certain derivatives displayed fungicidal activity against S. sclerotiorum comparable to the commercial fungicide pyrimethanil. mdpi.com Similarly, studies on benzoxazole (B165842) derivatives containing a benzyl group revealed significant antifungal activity against several Candida species, with one compound matching the efficacy of miconazole (B906) against C. glabrata. nih.gov

A primary mechanism by which this compound derivatives exert their antimicrobial effects is through the inhibition of essential microbial enzymes. While IspF is a target in non-mevalonate isoprenoid biosynthesis, a more extensively studied target for this class of compounds is Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway, vital for the production of nucleic acids and certain amino acids.

Derivatives of 2,4-diamino-5-benzylpyrimidine are well-known DHFR inhibitors. nih.govnih.gov For example, the 3,5-bis(1-propenyl)-4-methoxy derivative of 2,4-diamino-5-benzylpyrimidine was found to be an order of magnitude more active against Escherichia coli DHFR than its saturated counterpart and also more active than trimethoprim. nih.gov Researchers have designed these analogues to combine the enzyme-binding selectivity of trimethoprim with the high potency of other antifolates like piritrexim. nih.gov One such analogue, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine, demonstrated potent inhibition of DHFR from opportunistic pathogens such as Pneumocystis carinii and Toxoplasma gondii, with potencies hundreds of times greater than that of trimethoprim. nih.gov

Another identified enzyme target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. Molecular docking studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have suggested their potential to inhibit TrmD from P. aeruginosa. pensoft.net This inhibition is considered a promising mechanism for antibacterial action, and compounds with high affinity for the TrmD binding site have shown the highest antimicrobial activity in vitro. mdpi.com

Many studies on this compound derivatives have focused on evaluating their efficacy across a wide range of microorganisms to establish a broad-spectrum profile.

For example, 3,4-dimethoxy-5-alkenyl analogues of 2,4-diamino-5-benzylpyrimidine were reported to have very high broad-spectrum antibacterial activity. nih.gov A separate study synthesized a series of novel benzimidazole (B57391) derivatives and tested them against four Gram-positive and three Gram-negative bacteria, as well as several fungal strains. nih.gov All the synthesized compounds in this study showed activity against all tested microorganisms, with structure-activity relationship studies indicating that compounds with electron-withdrawing groups were generally more potent. nih.gov Similarly, newly synthesized 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives possessed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25-200 microg/mL. nih.gov These compounds also showed significant antifungal activity. nih.gov

The antimicrobial activity of various synthesized compounds is summarized in the table below.

| Compound Class | Target Organism(s) | Activity/Potency | Reference |

| 2,4-Diamino-5-benzylpyrimidine derivatives | Anaerobic bacteria (Bacteroides, Fusobacterium) | High in vitro activity, equal to or better than metronidazole | nih.gov |

| Lipophilic trimethoprim analogues | Neisseria gonorrhoeae | Much more active than trimethoprim | nih.gov |

| 2-(Benzylthio)pyrimidine derivatives | S. aureus, E. coli (multi-resistant) | Significant antibacterial activity | scirp.org |

| N-((1H-benzoimidazol-1-yl) methyl) derivatives | M. leutus, E. coli, S. aureus, A. niger | Potent activity, some comparable to standard drugs | nih.gov |

| 2-[p-substituted-benzyl]-5-[carbonylamino]benzoxazoles | Gram-positive & Gram-negative bacteria, Candida spp. | Broad-spectrum activity (MIC: 3.12-200 µg/mL) | nih.gov |

Other Investigated Biological Activities (e.g., enzyme inhibition, cytoprotective effects)

Beyond their antimicrobial properties, derivatives of the 2-aminopyrimidine scaffold have been investigated for other therapeutic applications. Novel 2-amino-5-hydroxy-4-methylpyrimidines have been identified as inhibitors of leukotriene synthesis, suggesting potential for treating inflammatory, pulmonary, and cardiovascular diseases. google.com Furthermore, these same compounds have been noted for their cytoprotective effects, indicating possible utility in the treatment of conditions like peptic ulcers. google.com

The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. nih.gov Pyrimidine derivatives have been a key structural motif in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

Many potent INSTIs feature a pharmacophore with a chelating triad (B1167595) designed to bind two divalent metal ions (typically Mg²⁺) in the enzyme's active site. nih.gov Dihydroxypyrimidine carboxamide and bicyclic pyrimidinone derivatives have been developed that show nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov For instance, 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides have been shown to potently inhibit HIV-1 integrase. acs.org The structural diversity of these inhibitors is vast, but many successful compounds, including the approved drug Dolutegravir, incorporate a pyridine (B92270) or pyrimidine-like core, highlighting the importance of this scaffold. nih.gov

Ribonuclease H (RNase H) is another crucial enzymatic domain of the HIV reverse transcriptase (RT) protein. It is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription. mdpi.com Inhibiting RNase H represents an attractive, yet underexplored, therapeutic strategy. mdpi.comnih.gov

Efforts in this area have often focused on molecules capable of chelating the two magnesium ions at the RNase H active site, a mechanism shared with integrase inhibitors. nih.govnih.gov N-hydroxypyridinedione (HPD) and 3-hydroxypyrimidine-2,4-dione (HPD) scaffolds have been designed to achieve selective RNase H inhibition. nih.govmdpi.com Certain HPD derivatives inhibit RNase H in the low micromolar range and demonstrate antiviral activity by preventing viral replication in cell-based assays. nih.govmdpi.com Some C6-benzyl substituted 2-hydroxylisoquinoline-1,3-diones have been found to dually inhibit both the RNase H and polymerase functions of HIV RT, with activity in the sub- to low-micromolar range. acs.org

The inhibitory activities of select pyrimidine derivatives against viral enzymes are detailed below.

| Compound Class | Target Enzyme | Potency (IC₅₀ / EC₅₀) | Reference |

| Bicyclic Pyrimidinones | HIV-1 Integrase | Nanomolar activity | nih.gov |

| 3-Hydroxypyrimidine-2,4-diones (HPDs) | HIV RNase H | Submicromolar to low micromolar | nih.gov |

| C6-Benzyl HID Analogues | HIV RT (RNase H & Polymerase) | Sub- to low-micromolar | acs.org |

| N-hydroxypyridinediones (HPDs) | HBV RNase H | Low micromolar (EC₅₀: 1.1–7.7 μM) | mdpi.com |

Mechanistic Elucidation of Biological Action

The biological actions of this compound derivatives are primarily rooted in their ability to act as specific enzyme inhibitors. The mechanism often involves the pyrimidine core acting as a scaffold to correctly position functional groups that interact with the enzyme's active site.

For antimicrobial agents targeting DHFR, the 2,4-diaminopyrimidine (B92962) moiety mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolic acid, allowing it to bind tightly to the active site and block its function. nih.gov The benzyl group at the 5-position provides additional binding interactions within a hydrophobic pocket of the enzyme, and substitutions on this ring can dramatically enhance potency and selectivity for microbial DHFR over the human counterpart. nih.govnih.gov

In the case of HIV-1 integrase and RNase H inhibitors, the mechanism is frequently dependent on the chelation of divalent metal cations (Mg²⁺) essential for catalysis. nih.govnih.gov Scaffolds like 3-hydroxypyrimidine-2,4-dione are designed with a specific arrangement of oxygen atoms that coordinate with the two magnesium ions in the active site, effectively inactivating the enzyme. nih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in elucidating these mechanisms and optimizing inhibitor design. For example, it has been found that for certain benzimidazole-based antimicrobial derivatives, the presence of an electron-withdrawing group on the phenyl ring enhances activity, whereas electron-donating groups tend to decrease it. nih.gov For thieno[2,3-d]pyrimidine-based antimicrobials, a benzylcarboxamide fragment has been identified as beneficial for activity, with its placement and the nature of other substituents influencing the potency against targets like TrmD. pensoft.net These studies provide a rational basis for the further design of more effective therapeutic agents based on the this compound scaffold.

Ligand-Target Interactions

There is no specific information available in peer-reviewed literature detailing the direct ligand-target interactions of this compound. Research on analogous 2-aminopyrimidine structures suggests potential interactions with a range of biological targets, including enzymes and receptors. For instance, studies on related derivatives have identified them as inhibitors of enzymes like β-glucuronidase and protein kinases such as Casein Kinase 2 (CSNK2A). These interactions are typically characterized by hydrogen bonding involving the amino and pyrimidine nitrogen atoms, as well as hydrophobic interactions from the benzyl group. However, without specific studies on this compound, any description of its binding mode would be purely speculative.

Cellular Pathway Perturbations

Consistent with the lack of defined molecular targets, there is no published research on the specific cellular pathways perturbed by this compound. For related compounds, the observed biological effects are a consequence of their interaction with specific targets. For example, the inhibition of PI-PLC by certain thieno[2,3-b]pyridine derivatives, which share some structural similarities, leads to interference with phospholipid metabolism. Similarly, inhibition of CSNK2A by pyrimido[4,5-c]quinoline (B14755456) derivatives can impact a multitude of cellular processes, including viral entry. Without experimental data, it is impossible to determine which, if any, cellular pathways are affected by this compound.

Computational and Theoretical Investigations of 2 Amino 5 Benzyl 4 Hydroxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For pyrimidine (B1678525) derivatives, these methods elucidate the foundational aspects of their chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrimidine derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. tandfonline.comrsc.orgresearchgate.net Studies on related 2-aminopyrimidine (B69317) compounds provide a model for the expected structural parameters of 2-Amino-5-benzyl-4-hydroxypyrimidine.

DFT calculations, often using the B3LYP functional with various basis sets like 6-31G++(d,p) or 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, showing good agreement with experimental data where available. rsc.orgresearchgate.netresearchgate.net For instance, calculations on 2-aminopyrimidine reveal the specific bond lengths within the pyrimidine ring and the attached amino group, which are influenced by the electronic nature of the substituents. rsc.orgoup.com The presence of the benzyl (B1604629) and hydroxyl groups on the core pyrimidine ring would further influence these geometric parameters through electronic and steric effects. Time-dependent DFT (TD-DFT) can also be employed to study the electronic transitions and spectroscopic properties, such as the luminescence of 2-aminopyrimidine derivatives. urfu.ru

Table 1: Representative Calculated Geometric Parameters for 2-Aminopyrimidine using DFT (B3LYP) and Ab Initio (MP2) Methods Note: This table presents data for the parent compound 2-aminopyrimidine to illustrate typical computational results for this class of molecules. The values would be influenced by the 5-benzyl and 4-hydroxy substituents.

| Parameter | Bond/Angle | B3LYP/6-311++G | MP2/6-311++G |

| Bond Length (Å) | C(2)-N(1) | 1.346 | 1.345 |

| C(2)-N(3) | 1.346 | 1.345 | |

| C(4)-C(5) | 1.395 | 1.410 | |

| C(5)-C(6) | 1.395 | 1.410 | |

| C(2)-N(7) | 1.365 | 1.370 | |

| Bond Angle (°) | N(1)-C(2)-N(3) | 116.8 | 116.7 |

| C(2)-N(3)-C(4) | 123.8 | 123.9 | |

| C(4)-C(5)-C(6) | 117.2 | 117.0 | |

| N(3)-C(4)-C(5) | 121.3 | 121.2 | |

| Source: Data adapted from studies on 2-aminopyrimidine. oup.com |

Ab Initio Methods for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are another class of quantum chemical calculations based on first principles without the use of empirical parameters. rsc.org These methods are often used alongside DFT to provide a comprehensive understanding of a molecule's electronic structure.

For 2-aminopyrimidine and its derivatives, ab initio calculations have been performed to determine optimal molecular geometries and interaction energies. oup.comoup.com The MP2 method, in particular, is effective for investigating systems where electron correlation is important, such as in the study of intermolecular interactions like hydrogen bonding in pyrimidine dimers. oup.comoup.com Comparing results from DFT and ab initio methods helps to validate the computational findings and provides a more complete picture of the molecule's properties. rsc.org

Molecular Modeling and Dynamics

Molecular modeling techniques build upon the foundational data from quantum calculations to simulate how a molecule might interact with biological targets and behave in a dynamic system.

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and understanding the binding modes of pyrimidine derivatives. nih.govnih.gov Studies on various pyrimidine analogs have demonstrated their potential to bind to a range of enzymes and receptors, including kinases, lipoxygenase, and DNA. benthamdirect.commdpi.comdovepress.com

In a typical docking study, a library of compounds, including analogs of this compound, would be docked into the active site of a target protein. The results are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of pyrido[2,3-d]pyrimidines against thymidylate synthase identified key interactions with catalytic amino acids like Cys195. nih.gov

Table 2: Example Molecular Docking Results for Pyrimidine Derivatives Against Various Protein Targets Note: This table shows representative data for different pyrimidine analogs to illustrate the output of docking studies. The specific target and binding energy for this compound would require a dedicated study.

| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | -10.915 | Cys195 |

| 2,4-Diarylimidazoles/Pyrimidines | HSP90 | - | - |

| Dihydropyrimidines | Lipoxygenase | - | - |

| Source: Data compiled from various studies on pyrimidine derivatives. dovepress.comnih.govnih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For pyrimidine-based compounds, MD simulations are often used to validate the stability of docking poses and to understand the dynamic behavior of the ligand-receptor complex. rjeid.comnih.gov

A typical MD simulation runs for a specific duration (e.g., 10 to 1000 nanoseconds) and tracks the movements of atoms in the system. nih.govnih.gov Analysis of the simulation trajectory, particularly the Root Mean Square Deviation (RMSD) of the ligand and protein, can confirm whether the ligand remains stably bound in the active site. nih.gov Studies on 2-phenylpyrimidine (B3000279) analogues and other pyrimidine derivatives have used MD simulations to confirm the stability of the ligand-protein complex and the presumed active conformation predicted by docking. rjeid.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. benthamdirect.comtandfonline.com This model can then be used as a 3D query to search large compound libraries for new potential inhibitors, a process known as virtual screening. nih.govyoutube.comyoutube.com

For pyrimidine inhibitors, pharmacophore models have been successfully developed and used. For instance, a five-point pharmacophore model for 2-phenylpyrimidine inhibitors was developed, leading to a statistically significant 3D-QSAR model. nih.gov Similarly, pharmacophore mapping for pyrido[2,3-d]pyrimidine (B1209978) inhibitors identified that the presence of aromatic rings, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic moiety were crucial for inhibitory activity. tandfonline.com Such models provide valuable insights for designing novel molecules like this compound with potentially improved activity. benthamdirect.comresearchgate.net

Table 3: Common Pharmacophore Features Identified for Pyrimidine-Based Inhibitors Note: This table generalizes findings from multiple studies to show typical features. HBD: Hydrogen Bond Donor; HBA: Hydrogen Bond Acceptor; HY: Hydrophobic; AR: Aromatic Ring.

| Pharmacophore Model | Feature 1 | Feature 2 | Feature 3 | Feature 4 | Feature 5 |

| DHHRR_1 Hypothesis | HBD | HBA | HBA | Aromatic Ring | Aromatic Ring |

| Pyrido[2,3-d]pyrimidine Model | HBD | HBA | Hydrophobic | Aromatic Ring | Aromatic Ring |

| 2-Phenylpyrimidine Model | HBD | HBA | Hydrophobic | Aromatic Ring | - |

| Source: Adapted from pharmacophore studies on pyrimidine derivatives. benthamdirect.comnih.govtandfonline.com |

Prediction of Spectroscopic Properties (Computational)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a theoretical basis for the interpretation of experimental data. Techniques such as DFT and ab initio calculations can forecast the nuclear magnetic resonance (NMR) and infrared (IR) spectra with a high degree of accuracy. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a reliable approach for calculating NMR shielding tensors. researchgate.netresearchgate.net These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help in the unambiguous assignment of signals in experimentally obtained spectra. researchgate.net For complex molecules, computational predictions are invaluable for distinguishing between different isomers or conformers. The accuracy of these predictions can be further enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the primary tautomer of this compound, based on typical computational outputs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| NH₂ | 6.5 - 7.5 | C2 | 155 - 160 |

| C6-H | 7.0 - 7.5 | C4 | 160 - 165 |

| Benzyl CH₂ | 3.5 - 4.0 | C5 | 105 - 110 |

| Benzyl Ar-H | 7.2 - 7.4 | C6 | 120 - 125 |

| NH (ring) | 10.0 - 12.0 | Benzyl C1' | 138 - 142 |

| - | - | Benzyl C2'/C6' | 128 - 130 |

| - | - | Benzyl C3'/C5' | 128 - 130 |

| - | - | Benzyl C4' | 126 - 128 |

| - | - | Benzyl CH₂ | 35 - 40 |

Infrared (IR) Spectroscopy: Theoretical calculations are also employed to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. ripublication.comgithub.io These calculations involve computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov Predicted IR spectra can confirm functional groups present in the molecule and aid in the analysis of hydrogen bonding. nih.govsci-hub.se For instance, the characteristic stretching frequencies for N-H, O-H, and C=O bonds can be calculated to support the interpretation of experimental IR data. ripublication.comsci-hub.se

The following table shows representative predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| N-H (Ring) | Stretch | 3100 - 3200 |

| C=O (Ring) | Stretch | 1650 - 1700 |

| C=C / C=N (Ring) | Stretch | 1550 - 1650 |

| N-H | Bend | 1600 - 1640 |

| C-N | Stretch | 1250 - 1350 |

Analysis of Tautomerism and Conformational Preferences

Derivatives of 4-hydroxypyrimidine (B43898) are known to exist as a mixture of tautomers, primarily the hydroxy and the keto (pyrimidinone) forms. nih.govresearchgate.netnih.gov Computational studies are essential for determining the relative stabilities of these different tautomeric and conformational forms.

Tautomerism: The compound this compound can exist in several tautomeric forms. The main equilibrium is between the 4-hydroxy form and its keto tautomers, the 1H-pyrimidin-4-one and 3H-pyrimidin-4-one. nih.govresearchgate.net Theoretical calculations can predict the relative energies of these tautomers, indicating which form is most stable in the gas phase or in solution. researchgate.net Studies on similar 4-hydroxypyrimidine systems have shown that the keto forms are often more stable, with the relative stability depending on the substitution pattern and the environment (solvent). nih.govresearchgate.net The presence of an amino group at the C2 position can further influence this equilibrium through its electronic effects.

Conformational Preferences: The benzyl group attached at the C5 position introduces conformational flexibility. The orientation of the benzyl ring relative to the pyrimidine ring is determined by the torsion angle around the C5-CH₂ bond. Computational methods can be used to perform a conformational search, identifying the low-energy conformers and the rotational barriers between them. These calculations help to understand the molecule's three-dimensional shape and how it might interact with other molecules.

The relative stabilities of the most significant tautomers can be quantified by calculating their electronic energies, often including zero-point vibrational energy corrections.

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

| Tautomer A | 4-Hydroxypyrimidine form | +2.0 to +5.0 |

| Tautomer B | 1H-Pyrimidin-4-one form | +0.5 to +2.0 |

| Tautomer C | 3H-Pyrimidin-4-one form | 0 (Most Stable) |

| Conformer C1 | Benzyl ring perpendicular to pyrimidine | 0 |

| Conformer C2 | Benzyl ring parallel to pyrimidine | +1.5 to +3.0 |

These computational investigations provide a detailed picture of the intrinsic properties of this compound, guiding further experimental work and helping to rationalize its chemical behavior.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental for separating the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for the analysis and purification of pyrimidine (B1678525) derivatives. For a compound like 2-Amino-5-benzyl-4-hydroxypyrimidine, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This technique separates compounds based on their hydrophobicity.

The analysis of related aminopyridine and pyrimidine compounds is often performed using a C18 stationary phase. cmes.org The mobile phase commonly consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. cmes.orgnih.gov An isocratic or gradient elution can be employed to achieve optimal separation from impurities. nih.gov Detection is typically carried out using a UV detector, as the aromatic and heterocyclic rings exhibit strong absorbance in the UV region, often around 254 nm or 280 nm. cmes.org The method's validity is established through parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of related amino-heterocyclic compounds.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) cmes.org |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture cmes.orgnih.gov |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min cmes.org |

| Column Temp. | Ambient to 35 °C cmes.org |

| Detection | UV at ~254-280 nm cmes.org |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for purity assessment, though its application to this compound presents challenges due to the compound's polarity and low volatility, stemming from the presence of hydroxyl and amino functional groups. Direct analysis by GC would likely lead to poor peak shape and thermal degradation in the injector port.

To overcome these limitations, derivatization is typically required. mdpi.com The active hydrogens of the -OH and -NH₂ groups can be replaced with nonpolar groups, such as by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. mdpi.com The derivatized sample is then injected into the GC, where it is separated on a capillary column, often one with a nonpolar stationary phase like a DB-5MS. mdpi.com The system is typically coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound. Using techniques like electrospray ionization (ESI), the compound can be ionized, typically forming a protonated molecule [M+H]⁺. semanticscholar.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides significant structural information. For this compound (Molecular Weight: 215.24 g/mol ), characteristic fragmentation pathways are expected. A primary and highly characteristic fragmentation would be the cleavage of the C-C bond between the pyrimidine ring and the benzyl (B1604629) group. This cleavage results in the formation of a stable tropylium (B1234903) cation at a mass-to-charge ratio (m/z) of 91. The remainder of the molecule, the 2-amino-4-hydroxypyrimidine radical cation, would appear at m/z 124. Further fragmentation of the pyrimidine ring itself can also occur, often involving the loss of small, stable neutral molecules like HCN or CO. researchgate.netsapub.org

The table below lists the expected key ions in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Ion Identity | Description |

| 216 | [M+H]⁺ | Protonated molecular ion |

| 124 | [M - C₇H₇]⁺ | Loss of the benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation (benzyl fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, distinct signals are expected for the protons of the benzyl group and the pyrimidine ring.

Aromatic Protons (Benzyl Ring): The five protons on the phenyl ring will typically appear as a multiplet in the range of δ 7.0-7.5 ppm. libretexts.org

Benzylic Protons (-CH₂-): The two protons of the methylene (B1212753) bridge are adjacent to an aromatic ring and would be expected to produce a singlet at approximately δ 3.5-4.0 ppm. pdx.edu

Pyrimidine Proton (-CH=): The single proton on the pyrimidine ring (at position 6) would appear as a singlet, with its chemical shift influenced by the adjacent substituents.

Exchangeable Protons (-NH₂ and -OH): The protons of the amino and hydroxyl groups are exchangeable and will appear as broad singlets. ucl.ac.uk Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. ucl.ac.uk The amino protons (-NH₂) typically appear in the δ 4.5-6.5 ppm range, while the hydroxyl proton (-OH) can be found in a broad range, often above δ 9.0 ppm.

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Benzylic (CH₂) | 3.5 - 4.0 | Singlet |

| Pyrimidine (C-H) | ~7.5 - 8.5 | Singlet |

| Amino (NH₂) | 4.5 - 6.5 | Broad Singlet |

| Hydroxyl (OH) | > 9.0 | Broad Singlet |

¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Aromatic Carbons (Benzyl Ring): The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 125-140 ppm. wisc.edu The carbon attached to the methylene group (ipso-carbon) will have a distinct shift within this range.

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected to appear around δ 35-45 ppm. pdx.edu

Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly affected by the attached heteroatoms (nitrogen) and functional groups. The carbon bearing the hydroxyl group (C4) would be highly deshielded, appearing around δ 160-170 ppm. The carbon with the amino group (C2) would also be downfield, typically in the δ 150-160 ppm range. The other ring carbons (C5 and C6) will appear at more upfield positions in the aromatic/heteroaromatic region. wisc.edu

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzylic (CH₂) | 35 - 45 |

| Aromatic (C₆H₅) | 125 - 140 |

| Pyrimidine (C5) | ~110 - 120 |

| Pyrimidine (C6) | ~140 - 150 |

| Pyrimidine (C2-NH₂) | ~150 - 160 |

| Pyrimidine (C4-OH) | ~160 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, hydroxyl group, pyrimidine ring, and benzyl substituent.

The presence of the amino (-NH₂) group is typically confirmed by a pair of medium to strong absorption bands in the region of 3450-3180 cm⁻¹. ijirset.com The asymmetric and symmetric N-H stretching vibrations are responsible for these bands. ripublication.com The hydroxyl (-OH) group, involved in intermolecular hydrogen bonding, is expected to show a broad absorption band, often in the 3400-3200 cm⁻¹ region. askthenerd.com

Aromatic C-H stretching vibrations from the benzyl group's phenyl ring are anticipated to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz In contrast, the aliphatic C-H stretching of the methylene (-CH₂-) bridge in the benzyl group will likely produce bands just below 3000 cm⁻¹. askthenerd.com

The pyrimidine ring itself, being a heteroaromatic system, will display a series of complex stretching vibrations for C=C and C=N bonds in the 1650-1400 cm⁻¹ range. ijirset.com The C-N stretching vibrations are typically observed around 1217 cm⁻¹. ijirset.com Furthermore, C-H out-of-plane bending vibrations from the substituted benzene (B151609) ring are expected in the fingerprint region, which can help confirm the substitution pattern.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3180 | Medium - Strong |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Broad, Strong |

| Aromatic C-H (Benzyl) | C-H Stretch | 3100 - 3000 | Weak - Medium |

| Aliphatic C-H (Methylene) | C-H Stretch | < 3000 | Medium |

| Pyrimidine Ring | C=C and C=N Stretch | 1650 - 1400 | Medium - Strong |

| Amino (-NH₂) | N-H Bend | ~1650 | Medium |

| Benzyl Ring | C=C Stretch | ~1600, ~1500 | Medium |

| Hydroxyl (-OH) | C-OH Stretch | ~1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the pyrimidine ring and its substituents. shu.ac.uk

The core pyrimidine structure exhibits strong π → π* transitions, which are typically observed in the UV region. shu.ac.uk The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted pyrimidine. tanta.edu.eg This shift is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms.

Specifically, transitions involving the promotion of non-bonding (n) electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals (n → π) are also possible. uzh.ch These transitions are generally of lower intensity compared to π → π transitions and can be influenced by the polarity of the solvent. shu.ac.uk In polar solvents, n → π* transitions often experience a hypsochromic (blue) shift. shu.ac.uk For similar pyrimidine derivatives, absorption maxima are often observed in the 270-350 nm range. nih.govresearchgate.net

Table 2: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Pyrimidine Ring & Substituents | ~270 - 320 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, XRD analysis would be crucial to confirm the tautomeric form of the hydroxypyrimidine ring and to detail the three-dimensional arrangement of the molecules.

Based on studies of similar pyrimidine derivatives, it is anticipated that the compound would crystallize in a common crystal system such as monoclinic or triclinic. iucr.orgmdpi.comnih.gov A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The amino (-NH₂) group can act as a hydrogen bond donor, while the hydroxyl (-OH) group can act as both a donor and an acceptor. The nitrogen atoms within the pyrimidine ring are also potent hydrogen bond acceptors. iucr.org

These hydrogen-bonding interactions are expected to play a dominant role in the crystal packing, often leading to the formation of supramolecular structures like one-dimensional chains or two-dimensional sheets. iucr.org The benzyl group, being relatively bulky, will also influence the molecular packing, potentially engaging in π-π stacking interactions with adjacent aromatic rings. The precise crystal data, including unit cell parameters and space group, can only be determined through experimental analysis.

Table 3: Anticipated Crystal Structure Characteristics for this compound

| Parameter | Expected Characteristic |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Key Intermolecular Forces | N-H···N, O-H···N, N-H···O hydrogen bonds |

| Secondary Interactions | π-π stacking of aromatic rings |

2 Amino 5 Benzyl 4 Hydroxypyrimidine As a Chemical Synthon and Building Block

Role in Organic Synthesis

In organic synthesis, 2-amino-4-hydroxypyrimidines are pivotal intermediates for creating a wide array of more complex molecules, including agrochemicals and pharmaceutical agents. The synthesis of the core itself is a well-established process, typically involving the cyclocondensation of a guanidine (B92328) salt with a β-keto ester or a related three-carbon precursor under basic conditions. For instance, the general synthesis of 2-amino-4-hydroxypyrimidines bearing substituents at the 5- or 6-position often starts from the condensation of an appropriate acetoacetic ester with guanidine. nih.gov

Improvements to these classical methods are ongoing. For example, in the synthesis of the related synthon 2-amino-5-carboethoxy-4-hydroxy pyrimidine (B1678525), traditional methods using potassium hydroxide (B78521) and guanidine carbonate can result in modest yields (70-75%). cam.ac.uk Research has shown that using silica-functionalized magnetic nanoparticles as a catalyst can significantly enhance reaction yields by stabilizing heteroatoms on the acidic silica (B1680970) surface, thereby facilitating the crucial cyclization step. cam.ac.uk

The reactivity of the 2-amino-5-benzyl-4-hydroxypyrimidine scaffold allows for straightforward functionalization. The amino and hydroxyl groups can be modified, and the pyrimidine ring itself can undergo further reactions, making it a versatile starting point for building molecular diversity. This utility is exemplified by its role as an intermediate in the preparation of various fungicidal and insecticidal products. nih.gov

Table 1: Selected Synthetic Methodologies for 2-Aminohydroxypyrimidine Scaffolds

| Precursors | Reagents & Conditions | Product Type | Significance | Reference(s) |

| Acetoacetic Ester, Guanidine | Basic Conditions | 2-Amino-4-hydroxy-6-methyl-pyrimidine | Classical route to alkyl-substituted pyrimidines. | nih.gov |

| Diketene (B1670635), Guanidine | Strongly Acidic Media (e.g., H₂SO₄) | 2-Amino-4-hydroxy-6-alkyl pyrimidines | Provides higher yields and allows for continuous process operation. | nih.gov |

| Diethyl ethoxymethylene malonate, Guanidine Carbonate | KOH, EtOH/H₂O | 2-Amino-5-carboethoxy-4-hydroxy pyrimidine | Common commercial process, though yields can be moderate. | cam.ac.uk |

| Diethyl ethoxymethylene malonate, Guanidine Carbonate | Fe₃O₄@SiO₂ Nanoparticles | 2-Amino-5-carboethoxy-4-hydroxy pyrimidine | Catalytic modification that significantly improves reaction yields. | cam.ac.uk |

Precursor for Diverse Heterocyclic Scaffolds

The true power of this compound as a building block is demonstrated in its use as a precursor for a vast range of other heterocyclic systems, particularly fused heterocycles. The strategic placement of reactive groups on the pyrimidine ring allows it to be a starting point for constructing more elaborate molecular architectures.

A key transformation that unlocks the potential of this scaffold is the conversion of the hydroxyl groups into halogens. For example, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be converted into their 2-amino-4,6-dichloropyrimidine (B145751) analogs. nih.gov This is a critical step because the chloro groups are excellent leaving groups, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of substituents and build further complexity. An optimized procedure for this chlorination uses the Vilsmeier–Haack–Arnold reagent, which provides high yields of the desired dichloropyrimidines. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derived from Aminopyrimidine Precursors

| Precursor Scaffold | Reaction Type | Resulting Scaffold | Application Area | Reference(s) |

| 5-Substituted 2-Amino-4,6-dihydroxypyrimidine | Chlorination (Vilsmeier-Haack) | 5-Substituted 2-Amino-4,6-dichloropyrimidine | Intermediate for further functionalization. | nih.gov |

| 2-Aminopyrimidine (B69317) | Suzuki or Sonogashira Coupling | 2-Aminopyrimidine-aryl/alkyne derivatives | Biofilm modulation. | nih.gov |

| 4-Aminopyrazolopyrimidine | Various modifications | Fused pyrazolopyrimidines | Kinase inhibitors. | nih.gov |

| 3-Aminoquinazolinone | Cyclization with aldehydes | Triazinoquinazolinones | Biologically active compounds. | nih.gov |

Applications in Medicinal Chemistry Beyond Direct Bioactivity

In medicinal chemistry, the value of a scaffold like this compound often lies not in its own biological activity, but in its role as a "privileged structure." mdpi.com This term describes a molecular framework that is capable of binding to multiple biological targets by presenting appendages in a defined three-dimensional space. The benzylpyrimidine core is a prime example, serving as a template for the design and synthesis of targeted inhibitors and diverse chemical libraries. nih.gov

One of the most powerful applications is in rational, structure-based drug design. For instance, in a de novo design effort targeting the enzyme IspF, a 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold was conceived as a pyrimidine isostere of salicylic (B10762653) acid. nih.gov The design hypothesis was that the 4-hydroxyl and 5-carboxylate groups would form a bidentate binding interaction with a key zinc ion in the enzyme's active site, while the 2-amino group could be substituted to probe interactions with other parts of the protein. nih.gov Here, the pyrimidine core acts as a rigid scaffold to correctly position the necessary functional groups for binding, an application that is entirely separate from any intrinsic bioactivity of the scaffold itself.

Furthermore, the 2-aminopyrimidine framework is a cornerstone for building large compound libraries to explore structure-activity relationships (SAR). Researchers have synthesized extensive collections of 2-amino-4,6-disubstituted-pyrimidine derivatives to identify potent and selective ligands for targets like adenosine (B11128) receptors. nih.gov By systematically varying the substituents on the pyrimidine core, chemists can map the chemical space and determine which features are critical for binding affinity and selectivity. nih.gov This use of the scaffold as a platform for discovery and optimization is a fundamental strategy in modern drug development, allowing for the creation of novel anticancer agents and kinase inhibitors. nih.govrsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives, while well-established, is an area ripe for innovation, particularly concerning efficiency, scalability, and environmental impact. Traditional methods for producing related compounds, such as 2-amino-5-carboethoxy-4-hydroxy pyrimidine, often involve the condensation of a guanidine (B92328) compound with a substituted malonate, a process that can result in modest yields of 70-75%. scispace.com

Future research is geared towards overcoming these limitations. A significant advancement lies in the use of nanoparticle-based catalysts to enhance reaction yields. nanochemres.orgresearchgate.netresearchgate.net For instance, the application of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) has been shown to improve the yield of the cyclization step in the synthesis of similar pyrimidine synthons. scispace.com These "near-homogeneous" nanocatalysts offer benefits such as high catalytic activity, stability, and simple magnetic separation for reuse, presenting a greener and more efficient synthetic route. scispace.comnih.gov Further exploration could involve adapting these nanoparticle-catalyzed reactions for the large-scale production of 2-Amino-5-benzyl-4-hydroxypyrimidine.

Other modern synthetic strategies that warrant investigation include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for heterocyclic compounds. mdpi.com The development of one-pot, multi-component reactions also continues to be a focus, aiming to streamline the synthesis process by minimizing intermediate purification steps. acs.orgnih.gov

Advanced Structure-Activity Relationship (SAR) Studies

The therapeutic potential of pyrimidine derivatives is vast, with substitutions on the pyrimidine core greatly influencing biological activity. nih.gov For this compound, the benzyl (B1604629) group at the C5 position and the amino and hydroxyl groups at C2 and C4, respectively, are key pharmacophoric features that can be systematically modified to probe their interactions with biological targets.

Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the compound's properties. For example, in the development of anticancer agents, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. researchgate.net Similarly, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have shown potent inhibition of Hsp90, another important cancer target. mdpi.com

Future SAR studies on this compound would involve creating a library of analogues by modifying key positions. This systematic approach helps in understanding how different functional groups affect the compound's efficacy and selectivity.

Table 1: Potential Modifications for SAR Studies

| Position of Modification | Potential Substituents | Desired Outcome |

| Benzyl Ring | Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -Cl, -F, -CF3), Heterocycles | Enhance binding affinity and selectivity for a specific biological target. |

| Amino Group (C2) | Alkylation, Acylation, Conversion to amides | Modulate solubility, cell permeability, and metabolic stability. |

| Hydroxyl Group (C4) | Conversion to ethers, esters | Alter pharmacokinetic properties and probe hydrogen bonding interactions. |

Development of Selective Biological Probes

The structural scaffold of this compound is an excellent starting point for the design of selective biological probes. These probes are indispensable tools for studying cellular processes and validating drug targets. By attaching a reporter group, such as a fluorophore, to the pyrimidine core, researchers can visualize and track the compound's interaction with its target in real-time.

For instance, pyrimidine derivatives have been successfully functionalized with BODIPY, a fluorescent dye, to create probes for imaging and studying anticancer activity. frontiersin.org These bifunctional molecules can simultaneously act as a therapeutic agent and an imaging tool, providing valuable insights into their mechanism of action. frontiersin.org

Future work could focus on developing probes from this compound to investigate its potential targets, such as protein kinases, cyclooxygenase (COX) enzymes, or other proteins implicated in disease. nih.govnih.gov Such probes would be instrumental in target identification and understanding the compound's biological function at a molecular level.

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery and materials science. For a molecule like this compound, this integrated approach can accelerate the design-synthesize-test cycle, making the development process more efficient and cost-effective.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations can predict the biological activity and physicochemical properties of novel derivatives before they are synthesized. nih.govdovepress.comresearchgate.net Molecular docking studies can elucidate the binding modes of pyrimidine derivatives within the active site of a target protein, guiding the rational design of more potent inhibitors. mdpi.com DFT calculations can provide insights into the molecule's electronic structure and reactivity.

This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of success. The newly synthesized compounds are then evaluated experimentally, and the results are used to refine and validate the computational models, creating a powerful feedback loop.

Table 2: Roles of Integrated Research Approaches

| Approach | Technique/Method | Objective |

| Computational | Molecular Docking, QSAR, DFT Calculations, ADMET Prediction | Predict binding affinity, biological activity, molecular geometry, and pharmacokinetic properties. Guide molecular design. |

| Experimental | Organic Synthesis, In Vitro Assays (e.g., enzyme inhibition, cell proliferation), X-ray Crystallography | Synthesize novel compounds, measure biological activity, and determine the precise 3D structure of ligand-target complexes. |

Potential for Materials Science Applications (e.g., Nanoparticles)

Beyond its biomedical potential, the chemical structure of this compound lends itself to applications in materials science. The pyrimidine ring and its functional groups can coordinate with metal ions, making it a valuable building block for advanced materials. nbinno.com

One promising area is the development of chemosensors. Derivatives of 2-aminopyrimidine (B69317) have been explored for their ability to selectively bind to metal ions like aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺), often resulting in a detectable change in color or fluorescence. nbinno.com This property can be harnessed to create sensitive and selective sensors for environmental monitoring or biological diagnostics.

Furthermore, the compound can serve as an organic ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, separation, and catalysis. nbinno.com By incorporating this compound into MOF structures, it may be possible to create novel materials with tailored properties and functionalities. The use of nanoparticles in the synthesis of the pyrimidine core also highlights the intersection of this compound with nanotechnology and materials science. scispace.com

Q & A

Q. What are the standard synthetic routes for 2-amino-5-benzyl-4-hydroxypyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves heating thiopyrimidine derivatives (e.g., 2-methylthiopyrimidines) with amines under reflux, followed by acidification to precipitate the product . Solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of precursors significantly affect yield. For example, refluxing with benzylamine derivatives in polar aprotic solvents can enhance nucleophilic substitution at the 5-position, but may require extended reaction times (12–24 hours) to achieve >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and hydroxyl/amino groups (δ 4.5–5.5 ppm, broad signals). The benzyl substituent’s methylene protons typically appear as a singlet near δ 3.8–4.2 ppm .

- HRMS : Exact mass determination (C11H11N3O, [M+H]+ = 202.0984) confirms molecular integrity .

- FT-IR : Hydroxyl (3200–3400 cm⁻¹) and amino (1650–1750 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?